N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
Description
N-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine is a synthetic phenethylamine derivative characterized by a 3,4,5-trimethoxy-substituted benzyl group attached to an ethyl-substituted ethanamine backbone. Its molecular structure combines lipophilic aromatic moieties with a flexible amine chain, a design common in compounds targeting neurological or cytotoxic pathways.
Properties
CAS No. |
92331-45-8 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C14H23NO3/c1-6-15(7-2)10-11-8-12(16-3)14(18-5)13(9-11)17-4/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
YLUSASPHATUCRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde reacts with diethylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to form a Schiff base. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst facilitates the reduction of the imine to the target amine. A typical protocol involves:
Advantages and Limitations
This method excels in simplicity and fewer purification steps. However, competing side reactions, such as over-reduction or self-condensation of the aldehyde, may necessitate careful stoichiometric control.
Nucleophilic Substitution Methods
Direct alkylation of 3,4,5-trimethoxybenzyl halides with diethylamine represents a straightforward pathway, though it requires pre-functionalized starting materials.
Synthesis of 3,4,5-Trimethoxybenzyl Halides
3,4,5-Trimethoxybenzyl chloride is prepared by treating 3,4,5-trimethoxybenzyl alcohol with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction proceeds under anhydrous conditions at 0–5°C to minimize hydrolysis.
Alkylation with Diethylamine
The benzyl chloride reacts with diethylamine in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution:
$$
\text{C}6\text{H}2(\text{OCH}3)3\text{CH}2\text{Cl} + 2\ \text{Et}2\text{NH} \rightarrow \text{C}6\text{H}2(\text{OCH}3)3\text{CH}2\text{N}(\text{Et})2 + \text{Et}2\text{NH}2^+\text{Cl}^-
$$
Challenges
Competing elimination reactions and quaternary ammonium salt formation can reduce efficiency. Excess diethylamine (3–4 equivalents) mitigates these issues but increases purification difficulty.
Nitro Group Reduction and Alkylation
A multistep approach involving nitro intermediates, as demonstrated in the synthesis of related arylvinylnitro compounds, provides an alternative route.
Synthesis of 1-[(E)-2′-Nitrovinyl]-3,4,5-Trimethoxybenzene
3,4,5-Trimethoxybenzaldehyde undergoes a Henry reaction with nitromethane in the presence of ammonium acetate to form the nitrovinyl derivative:
$$
\text{C}6\text{H}2(\text{OCH}3)3\text{CHO} + \text{CH}3\text{NO}2 \rightarrow \text{C}6\text{H}2(\text{OCH}3)3\text{CH}=\text{CHNO}_2
$$
Catalytic Hydrogenation to Primary Amine
The nitro group is reduced using hydrogen gas (1 atm) and a palladium-on-carbon (Pd/C) catalyst in ethanol:
$$
\text{C}6\text{H}2(\text{OCH}3)3\text{CH}=\text{CHNO}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{C}6\text{H}2(\text{OCH}3)3\text{CH}2\text{NH}2
$$
Dialkylation to Tertiary Amine
The primary amine undergoes sequential alkylation with ethyl bromide using sodium hydride (NaH) as a base:
$$
\text{C}6\text{H}2(\text{OCH}3)3\text{CH}2\text{NH}2 + 2\ \text{EtBr} \rightarrow \text{C}6\text{H}2(\text{OCH}3)3\text{CH}2\text{N}(\text{Et})2
$$
Comparative Analysis of Methodologies
| Parameter | Reductive Amination | Nucleophilic Substitution | Nitro Reduction |
|---|---|---|---|
| Steps | 1 | 2 | 3 |
| Overall Yield | 65–75% | 50–60% | 49% |
| Key Advantage | One-pot synthesis | Commercially available reagents | High intermediate yields |
| Key Limitation | Side reactions | Low atom economy | Multi-step purification |
Optimization and Yield Considerations
Solvent Selection
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions but may complicate purification.
- Ethanolic solutions favor reduction steps but risk esterification with acid catalysts.
Catalytic Systems
Temperature Control
Exceeding 60°C in reductive amination promotes aldehyde self-condensation, while temperatures below 0°C slow nucleophilic substitution kinetics.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines .
Scientific Research Applications
N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity and influencing various physiological processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect serotonin and dopamine receptors .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₉H₂₇NO₃.
Anticancer Activity
- 3,4,5-Trimethoxyphenyl vs. 2,4,5-Trimethoxyphenyl : In cytotoxicity studies against cancer cell lines, the 3,4,5-trimethoxy configuration (as in the target compound) generally outperformed 2,4,5-substituted analogs, except in MCF7 breast cancer cells, where both showed similar potency .
- Role of Methoxy Groups : The 3,4,5-trimethoxy pattern enhances membrane permeability and tubulin-binding affinity, a mechanism critical in combretastatin analogs .
Herbicidal Activity
Compounds with 3,4,5-trimethoxyphenyl groups exhibited moderate herbicidal activity against Brassica napus (rape) but weak effects on barnyard grass, suggesting selective phytotoxicity .
Psychoactive Potential
The target compound’s NBOMe-like structure (methoxybenzyl substitution on phenethylamine) correlates with high-affinity serotonin receptor (5-HT₂A) binding, a hallmark of hallucinogenic NBOMe derivatives .
Solubility and Prodrug Development
- Solubility Challenges : Like combretastatin A-4, 3,4,5-trimethoxy derivatives often suffer from poor water solubility, necessitating prodrug strategies (e.g., phosphate salts) for therapeutic use .
- Docking Studies : AutoDock simulations suggest that the 3,4,5-trimethoxy group stabilizes ligand-receptor interactions via hydrophobic contacts, explaining its prevalence in bioactive compounds .
Q & A
Basic Research Question
- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% trifluoroacetic acid) for baseline separation. Detection at 280 nm optimizes sensitivity for aromatic methoxy groups .
- GC-MS : Derivatize with BSTFA to improve volatility; monitor fragments at m/z 135 (trimethoxyphenyl) and 72 (ethylamine) .
- NMR : ¹H NMR in CDCl3 can confirm structural integrity (e.g., δ 3.8 ppm for methoxy protons) .
What metabolic pathways are hypothesized for this compound, and how can they be experimentally validated?
Advanced Research Question
Predicted pathways include:
- O-demethylation of methoxy groups via CYP2D6/3A4.
- N-dealkylation to yield primary amines.
Validate using: - In vitro microsomal assays : Incubate with human liver microsomes + NADPH, followed by LC-MS/MS to detect metabolites .
- Stable isotope labeling : Synthesize deuterated analogs to track metabolic sites via mass shifts .
How do structural modifications (e.g., methoxy positional isomers) affect the compound’s structure-activity relationship (SAR)?
Advanced Research Question
Systematic SAR studies require:
Synthesizing analogs with 2,4,5- or 2,3,4-trimethoxy configurations.
Testing binding affinity via radioligand assays (5-HT2A/2C).
Correlating electronic parameters (Hammett σ values) with activity.
Evidence suggests 3,4,5-substitution maximizes receptor engagement due to optimal steric and electronic profiles .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and chemical goggles (ANSI Z87.1 standard) .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
- Waste disposal : Neutralize acidic/basic byproducts before transferring to hazardous waste containers .
- Acute toxicity screening : Perform LD50 studies in rodents (OECD Guideline 423) prior to in vivo experiments .
How can crystallography and polymorphism studies improve formulation strategies?
Advanced Research Question
- Single-crystal X-ray diffraction : Resolve the compound’s 3D structure to identify hydrogen-bonding networks critical for stability .
- Polymorph screening : Use solvent evaporation (e.g., ethanol vs. acetonitrile) and analyze via DSC/TGA to identify stable crystalline forms .
What behavioral assays are appropriate for evaluating the compound’s psychoactive effects in animal models?
Advanced Research Question
- Head-twitch response (HTR) in mice : Quantify serotonin receptor activation via automated video tracking .
- Drug discrimination assays : Train rodents to discriminate the compound from saline, using mescaline as a positive control .
- Locomotor activity monitoring : Assess stimulant vs. sedative effects using open-field tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
